

TG 100572 Kinase Inhibitor: A Technical Overview of its Selectivity Profile

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Compound of Interest

Compound Name:	TG 100801
CAS No.:	867331-82-6
Cat. No.:	B1682778

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TG 100572 is a potent, multi-targeted kinase inhibitor that has demonstrated significant activity against key mediators of angiogenesis and cell proliferation.^[1] This small molecule inhibitor targets both receptor tyrosine kinases (RTKs) and Src family kinases, positioning it as a compound of interest for therapeutic development, particularly in oncology and ophthalmology.^{[1][2]} Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain, thereby blocking downstream signaling pathways crucial for cell growth, survival, and migration. This technical guide provides a detailed summary of the kinase selectivity profile of TG 100572, outlines the experimental methodologies for its characterization, and visualizes its impact on relevant signaling pathways.

Data Presentation: Kinase Inhibition Profile of TG 100572

The inhibitory activity of TG 100572 has been quantified against a panel of kinases, with the half-maximal inhibitory concentration (IC50) values indicating high potency against specific targets. The data reveals sub-nanomolar to low nanomolar activity against key RTKs and Src family kinases.[1][3]

Kinase Family	Target Kinase	IC50 (nM)
Receptor Tyrosine Kinases	VEGFR1	2
	VEGFR2	7
	FGFR1	2
	FGFR2	16
	PDGFR β	13
Src Family Kinases	Fgr	5
	Fyn	0.5
	Hck	6
	Lck	0.1
	Lyn	0.4
	Src	1
	Yes	0.2

Table 1: The IC50 values for TG 100572 against a selection of receptor tyrosine kinases and Src family kinases. Data sourced from multiple references.[1][3]

Experimental Protocols

The determination of IC50 values for kinase inhibitors like TG 100572 is typically achieved through in vitro biochemical assays. These assays measure the enzymatic activity of a purified kinase in the presence of varying concentrations of the inhibitor. While the specific protocol for TG 100572 is detailed in primary literature[2], a generalized, representative methodology based on common industry practices is described below.

Generalized Protocol for In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ or LanthaScreen™)

Objective: To determine the concentration of TG 100572 required to inhibit 50% of the activity of a target kinase.

Materials:

- Purified, recombinant kinase of interest.
- Specific peptide or protein substrate for the kinase.
- Adenosine Triphosphate (ATP), typically at a concentration close to the K_m for the specific kinase.[4]
- TG 100572, serially diluted in a suitable solvent (e.g., DMSO).
- Kinase assay buffer (e.g., containing HEPES, $MgCl_2$, Brij-35, EGTA).[5]
- Detection reagents (e.g., ADP-Glo™ reagents or LanthaScreen™ terbium-labeled antibody and fluorescently labeled tracer).[6][7]
- Microplates (e.g., 384-well, low-volume, white plates for luminescence or black plates for fluorescence).[8]
- Microplate reader capable of detecting luminescence or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Procedure:

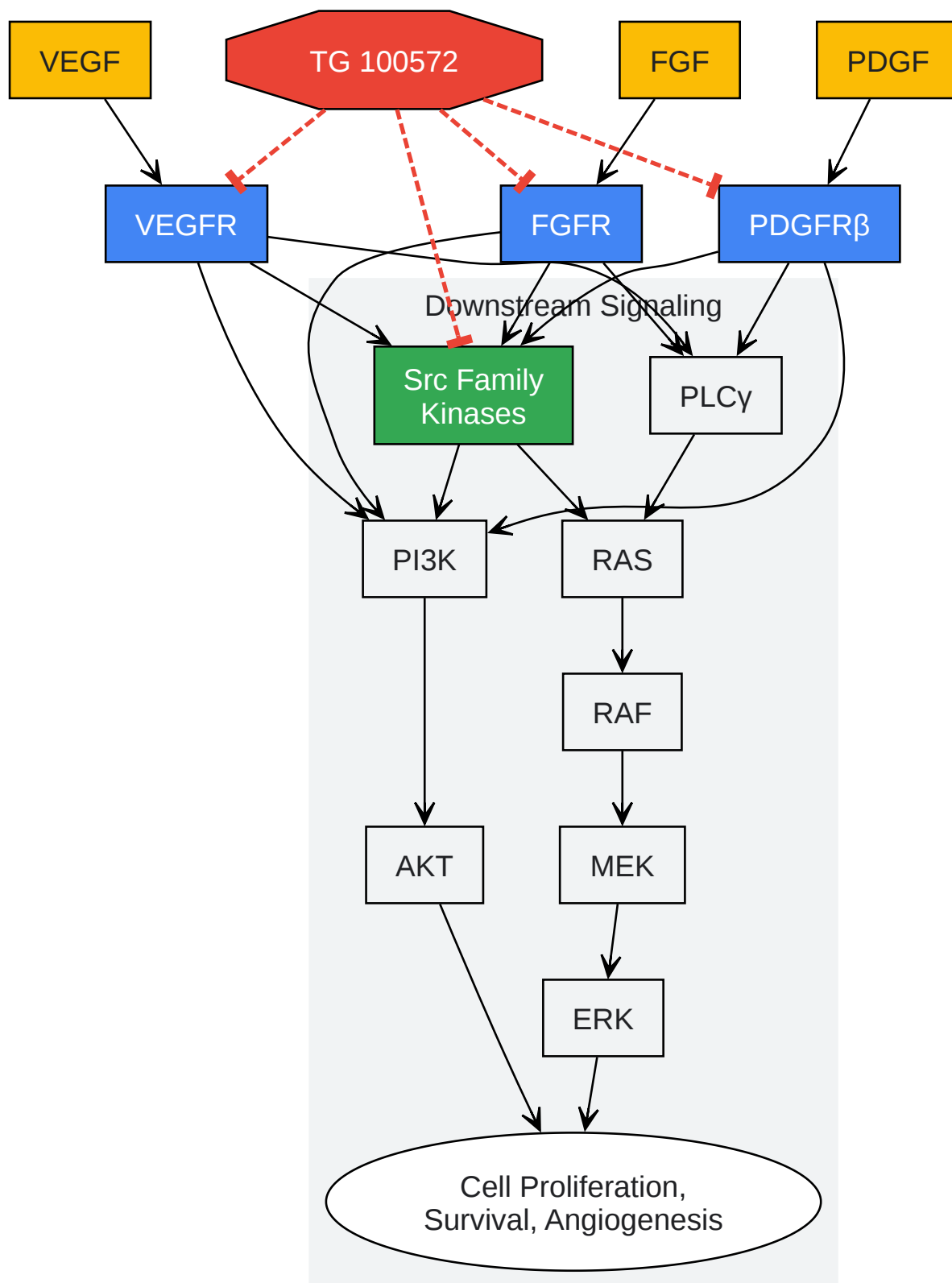
- **Compound Preparation:** A serial dilution of TG 100572 is prepared in DMSO and then further diluted in the kinase assay buffer to achieve the final desired concentrations.
- **Kinase Reaction Setup:**
 - The kinase, substrate, and assay buffer are added to the wells of the microplate.

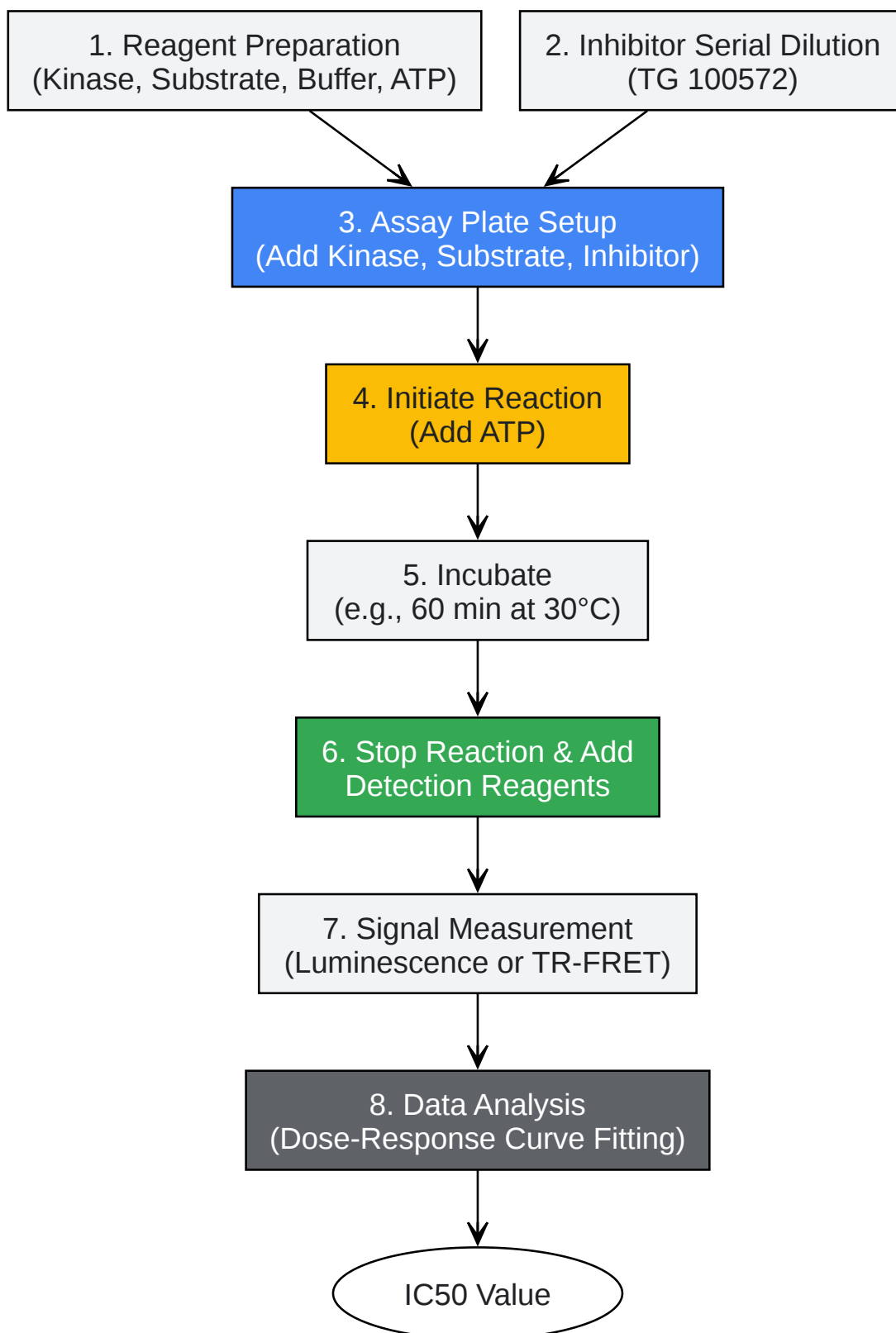
- The serially diluted TG 100572 or vehicle control (DMSO) is then added to the respective wells.
- The mixture is incubated for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding to the kinase.
- Initiation of Kinase Reaction: The reaction is initiated by the addition of ATP.
- Reaction Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation. The reaction time is optimized to ensure it remains within the linear range of the assay.[4]
- Reaction Termination and Signal Detection:
 - For ADP-Glo™ Assay: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[9] Subsequently, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal proportional to the kinase activity.[9]
 - For LanthaScreen™ Assay: The reaction is stopped by the addition of a solution containing EDTA and a terbium-labeled antibody specific for the phosphorylated substrate. [10] The binding of the antibody to the phosphorylated, fluorescently-labeled substrate results in a TR-FRET signal.[11]
- Data Analysis:
 - The luminescent or TR-FRET signal is measured using a microplate reader.
 - The data is normalized to controls (0% inhibition with vehicle and 100% inhibition with a potent, broad-spectrum inhibitor or no enzyme).
 - The IC50 value is determined by plotting the percent inhibition against the logarithm of the TG 100572 concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Mandatory Visualizations

Signaling Pathways Modulated by TG 100572

The primary targets of TG 100572 are integral components of signaling cascades that drive angiogenesis, cell proliferation, and survival. The following diagram illustrates the key pathways affected by this inhibitor.





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- To cite this document: BenchChem. [TG 100572 Kinase Inhibitor: A Technical Overview of its Selectivity Profile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1682778/docs#tg-100572-kinase-inhibitor-a-technical-overview-of-its-selectivity-profile\]](https://www.benchchem.com/product/b1682778/docs#tg-100572-kinase-inhibitor-a-technical-overview-of-its-selectivity-profile)

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